2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol
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Overview
Description
2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two 3-methylbut-2-en-1-yl groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol typically involves the alkylation of a benzene derivative with 3-methylbut-2-en-1-yl groups. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the hydroxyl groups, followed by the addition of the alkylating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the 3-methylbut-2-en-1-yl groups can be reduced to form saturated alkyl chains.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-2-butene
- (3-Methyl-2-butenyl)-benzene
- 2-Butenoic acid, 3-methyl-, 3-methyl-2-butenyl ester
Uniqueness
2,3-Bis(3-methylbut-2-en-1-yl)benzene-1,4-diol is unique due to the presence of two 3-methylbut-2-en-1-yl groups and hydroxyl groups on the benzene ring, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
CAS No. |
132803-81-7 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2,3-bis(3-methylbut-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C16H22O2/c1-11(2)5-7-13-14(8-6-12(3)4)16(18)10-9-15(13)17/h5-6,9-10,17-18H,7-8H2,1-4H3 |
InChI Key |
DFBNFGYSBLAXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1CC=C(C)C)O)O)C |
Origin of Product |
United States |
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